molecular formula C18H17ClFN3O2 B2767857 1-(4-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 955236-99-4

1-(4-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No. B2767857
CAS RN: 955236-99-4
M. Wt: 361.8
InChI Key: AWPGOCNWORDPLW-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea” is a complex organic molecule. It contains several functional groups, including a urea group, a pyrrolidinone group, and aromatic rings with halogen substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings, which contribute to the compound’s stability and may influence its reactivity. The halogen substituents on the aromatic rings could be involved in various chemical reactions . The pyrrolidinone ring and the urea group could also play significant roles in the compound’s chemical behavior .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The aromatic rings with halogen substituents could potentially undergo electrophilic aromatic substitution reactions . The pyrrolidinone ring and the urea group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the urea group could impact its solubility in different solvents . The aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Central Nervous System Agents

Research has shown that derivatives of urea compounds, including those with chlorophenyl and fluorophenyl groups, demonstrate significant pharmacological activity. A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, for example, were found to possess anxiolytic and muscle-relaxant properties. These effects seem to be centrally mediated, indicating the potential of these compounds for CNS-related therapeutic applications (Rasmussen et al., 1978).

Nonlinear Optical Properties

A novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, was assessed for its electrooptic properties using computational methods. The study highlighted its potential applications in nonlinear optics, with significant second and third harmonic generation properties, making it suitable for optoelectronic device fabrications (Shkir et al., 2018).

Anticancer Agents

1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds showed significant effects, highlighting their potential as new anticancer agents and possible BRAF inhibitors for further research (Feng et al., 2020).

Corrosion Inhibition

The compound 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea demonstrated good performance as a corrosion inhibitor for mild steel in acid solutions. Its efficiency increased with decreasing temperature and increasing concentration, indicating its potential use in protecting metal surfaces (Bahrami & Hosseini, 2012).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could include exploring its potential applications (for example, in medicine or materials science), studying its reactivity and physical properties in more detail, and developing efficient methods for its synthesis .

properties

IUPAC Name

1-(4-chlorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c19-13-1-5-15(6-2-13)22-18(25)21-10-12-9-17(24)23(11-12)16-7-3-14(20)4-8-16/h1-8,12H,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPGOCNWORDPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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